2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride
CAS No.:
Cat. No.: VC16585430
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O3 |
|---|---|
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,8-9H,5,13H2,(H,16,17);1H |
| Standard InChI Key | PJMKTNXCGUJHSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a quinoline moiety fused with an alanine-derived side chain, where the amino group is protonated as a hydrochloride salt. The IUPAC name, 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride, reflects its core structure: a bicyclic quinoline system with a ketone group at position 2 and a propanoic acid side chain at position 4. The hydrochloride salt enhances solubility, making it more amenable to biological studies compared to its free base form.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride |
| Key Functional Groups | Quinoline, ketone, carboxylic acid, amine hydrochloride |
The crystalline structure is stabilized by hydrogen bonding between the protonated amine and the chloride ion, as well as intermolecular interactions involving the quinoline ring.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a protected amino acid derivative, such as tert-butyloxycarbonyl (Boc)-alanine, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. Triethylamine is often added to scavenge hydrogen chloride generated during the reaction. The reaction mixture is typically refluxed at 60–80°C for 4–6 hours, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.
Industrial Optimization
Industrial processes prioritize yield and purity through recrystallization from ethanol-water mixtures or column chromatography. For example, a similar quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, achieved a 75% yield under optimized reflux conditions . Scalable methods employ continuous flow reactors to maintain consistent temperature and mixing, reducing side-product formation.
Table 2: Synthesis Parameters for Related Compounds
| Compound Class | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrochloride salts | Methanol | 80 | 75 |
| Quinoline-amino acid hybrids | DMSO | 70 | 68–72 |
Pharmaceutical Relevance
Role in Antiulcer Drug Development
The compound is classified as an amino acid-quinoline hybrid, a structural motif observed in drugs targeting gastrointestinal disorders. Its potential as a metabolite of antiulcer agents arises from its ability to modulate proton pump activity or histamine receptors, though specific mechanistic studies remain pending.
Physicochemical and Stability Profiles
Degradation Pathways
Accelerated stability studies under high humidity (75% RH, 40°C) indicate gradual decomposition via:
-
Hydrolysis: Cleavage of the amide bond linking the quinoline and amino acid moieties.
-
Oxidation: Formation of quinoline N-oxide derivatives in the presence of ambient oxygen.
Comparative Analysis with Related Compounds
Dihydrochloride vs. Hydrochloride Forms
The dihydrochloride variant (, MW: 305.16 g/mol) incorporates an additional hydrochloride group, enhancing solubility but complicating crystallization. This form is preferred in high-throughput screening due to its enhanced bioavailability.
Functional Group Modifications
Comparative studies of 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid hydrate (, MW: 396.9 g/mol) reveal that substituting the aromatic ring with electron-withdrawing groups (e.g., chloro) increases metabolic stability but reduces membrane permeability.
Future Directions and Challenges
Pharmacokinetic Studies
Current gaps include absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data from analogous compounds suggest moderate bioavailability (40–50%) and hepatic clearance via cytochrome P450 enzymes .
Toxicological Evaluation
Acute toxicity studies in rodents are needed to establish safe dosing thresholds. Structural alerts, such as the quinoline moiety, warrant genotoxicity assessments to rule out DNA intercalation risks.
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